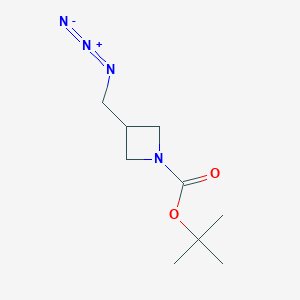

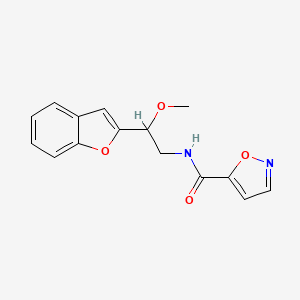

![molecular formula C18H18ClNO4 B2927496 [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1323666-36-9](/img/structure/B2927496.png)

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. CEC is a derivative of the widely studied compound, phenylacetate, and has been shown to possess unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Synthesis of Disperse Dyes

This compound is used in the synthesis of monoazo disperse dyes. These dyes are then complexed with metals such as Cu, Co, and Zn to enhance their properties. The synthesized dyes exhibit excellent fastness properties on polyester and nylon 6.6 fabrics, making them suitable for industrial textile applications .

Photodynamic Therapy

Due to their ability to absorb light and generate reactive oxygen species, certain derivatives of this compound can be utilized in photodynamic therapy. This is a treatment that uses light-sensitive compounds to produce cytotoxic species when exposed to light, targeting diseased tissues such as tumors .

Non-linear Optical Systems

The compound’s derivatives can be employed in non-linear optical systems. These systems are crucial for various applications, including laser technology, optical switching, and modulation, due to their ability to change the frequency of light waves .

Reprographic Technology

In reprographic technology, which involves copying and duplicating written or printed material, derivatives of this compound can be used as colorants to improve the quality and durability of the reproduced images .

Functional Dye Applications

The compound is instrumental in the development of functional dyes. These dyes have specific properties that make them suitable for unique applications, such as thermal stability, lightfastness, and resistance to various chemicals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds can lead to the creation of supramolecular structures. These structures are of great interest in the field of supramolecular chemistry for the development of new materials with novel properties .

Mechanism of Action

Target of Action

Similar compounds have been found to target kinases , which play a crucial role in signal transduction pathways within cells, regulating cellular functions such as metabolism, growth, and differentiation.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.

Biochemical Pathways

Given its potential interaction with kinases , it could influence various signaling pathways within the cell, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight of 55909 and its logP value of 5.936 suggest that it may have good membrane permeability, which could influence its bioavailability.

Result of Action

Based on its potential interaction with kinases , it could influence various cellular processes, including cell growth, differentiation, and metabolism.

properties

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYXUUASFSSVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

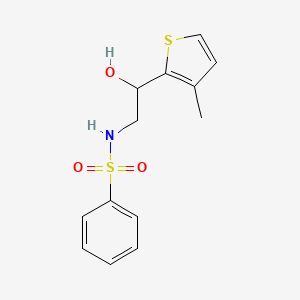

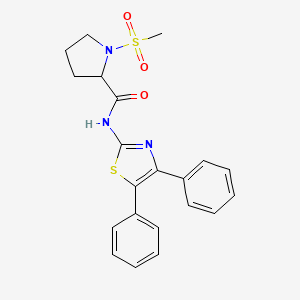

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)

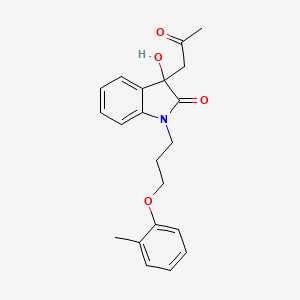

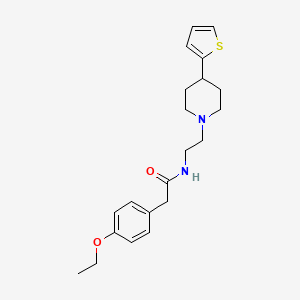

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

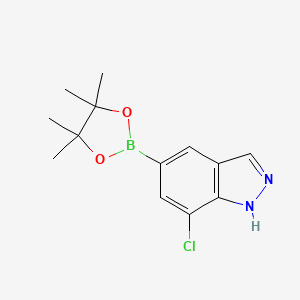

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

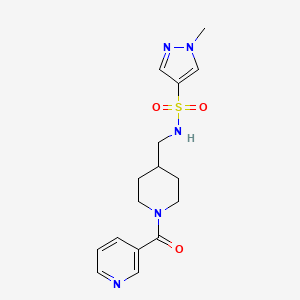

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)